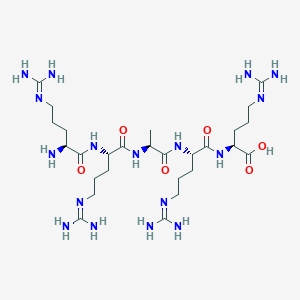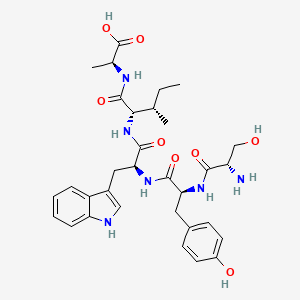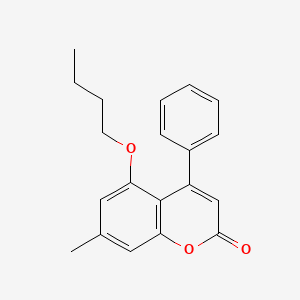![molecular formula C8H16N2O2 B14237100 (3E)-3-[(2-Hydroxyethyl)imino]-N,N-dimethylbutanamide CAS No. 380394-48-9](/img/structure/B14237100.png)
(3E)-3-[(2-Hydroxyethyl)imino]-N,N-dimethylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3E)-3-[(2-Hydroxyethyl)imino]-N,N-dimethylbutanamide is an organic compound with a unique structure that includes a hydroxyethyl group, an imino group, and a dimethylbutanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[(2-Hydroxyethyl)imino]-N,N-dimethylbutanamide typically involves the reaction of N,N-dimethylbutanamide with 2-hydroxyethylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the imino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would be optimized for large-scale production, focusing on cost-efficiency and minimizing environmental impact.
化学反応の分析
Types of Reactions
(3E)-3-[(2-Hydroxyethyl)imino]-N,N-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imino group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction of the imino group can produce primary or secondary amines.
科学的研究の応用
(3E)-3-[(2-Hydroxyethyl)imino]-N,N-dimethylbutanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which (3E)-3-[(2-Hydroxyethyl)imino]-N,N-dimethylbutanamide exerts its effects involves interactions with specific molecular targets. The hydroxyethyl and imino groups can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor.
類似化合物との比較
Similar Compounds
(3E)-3-[(2-Hydroxyethyl)imino]-N,N-dimethylpropanamide: Similar structure but with a propanamide backbone.
(3E)-3-[(2-Hydroxyethyl)imino]-N,N-dimethylpentanamide: Similar structure but with a pentanamide backbone.
Uniqueness
(3E)-3-[(2-Hydroxyethyl)imino]-N,N-dimethylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
CAS番号 |
380394-48-9 |
|---|---|
分子式 |
C8H16N2O2 |
分子量 |
172.22 g/mol |
IUPAC名 |
3-(2-hydroxyethylimino)-N,N-dimethylbutanamide |
InChI |
InChI=1S/C8H16N2O2/c1-7(9-4-5-11)6-8(12)10(2)3/h11H,4-6H2,1-3H3 |
InChIキー |
KRLUQAVMEJSPBS-UHFFFAOYSA-N |
正規SMILES |
CC(=NCCO)CC(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Trifluoromethyl[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl] sulfone](/img/structure/B14237018.png)
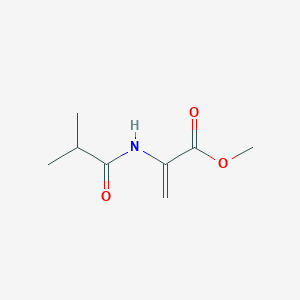
![1-Chloro-6-[(2-methoxypropan-2-YL)oxy]hexane](/img/structure/B14237026.png)
![N-[(Furan-3-yl)methyl]octadeca-9,12-dienamide](/img/structure/B14237033.png)
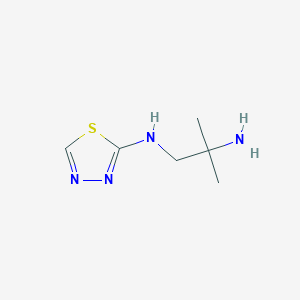
![Benzoic acid, 3-[[(3-bromophenyl)acetyl]amino]-, ethyl ester](/img/structure/B14237062.png)
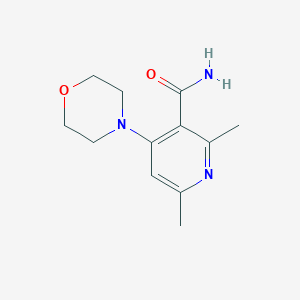

![5,9-Methanoimidazo[4,5-h][3]benzazepine](/img/structure/B14237075.png)
![4-{5-[4-(Hexadecyloxy)phenyl]-1,3,4-oxadiazol-2-YL}benzonitrile](/img/structure/B14237080.png)
